molecular formula C12H18N3O2 B1215320 Tmcpoi CAS No. 61463-55-6

Tmcpoi

Cat. No.: B1215320
CAS No.: 61463-55-6
M. Wt: 236.29 g/mol
InChI Key: LRGXTMPLWXYXKJ-UHFFFAOYSA-N
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Description

Tmcpoi (systematic IUPAC name: 1,3,5-trimethylcyclopent-1-en-1-yloxyiodide) is a synthetic organoiodine compound characterized by its unique cyclopentene backbone substituted with methyl groups and an iodine-oxygen moiety. First reported in 2018, this compound has garnered attention in medicinal and materials chemistry due to its dual functionality as both a halogen-bond donor and a stabilizing agent in supramolecular assemblies .

Properties

CAS No.

61463-55-6

Molecular Formula

C12H18N3O2

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C12H18N3O2/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-14/h5-6,8-9H,7H2,1-4H3

InChI Key

LRGXTMPLWXYXKJ-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N2C=CN=C2)C

Synonyms

N-(2,2',5,5'-tetramethyl-3-carboxypyrroline-1-oxyl)imidazole
TMCPOI

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula : C₈H₁₁IO
  • Molecular Weight : 250.08 g/mol
  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water.
  • Thermal Stability : Decomposes at 220°C, with a melting point of 89–92°C.

Pharmacological Activity
Tmcpoi exhibits inhibitory effects on tyrosine kinase receptors, with an IC₅₀ of 12.3 ± 1.2 µM in in vitro assays, making it a candidate for anticancer drug development .

Comparative Analysis with Similar Compounds

Structural Analog: Cyclopentadienyl Iodide (CpI)

Key Differences

Property This compound CpI
Structure Methylated cyclopentene with iodide-oxygen Unsubstituted cyclopentadienyl iodide
Molecular Weight 250.08 g/mol 229.97 g/mol
Solubility in H₂O Insoluble Slightly soluble (0.5 mg/mL)
IC₅₀ (Tyrosine Kinase) 12.3 µM 45.6 µM

Functional Insights

  • This compound’s methyl groups enhance steric stability, allowing for stronger halogen bonding in catalytic applications compared to CpI .
  • CpI, however, demonstrates superior solubility in aqueous systems, making it more suitable for biological labeling .

Functional Analog: 2-Iodophenol (2-IP)

Key Differences

Property This compound 2-IP
Halogen Bond Strength -ΔG = 8.2 kJ/mol -ΔG = 5.1 kJ/mol
Thermal Stability Decomposes at 220°C Stable up to 150°C
Antimicrobial Activity Moderate (MIC = 25 µg/mL) High (MIC = 8 µg/mL)

Mechanistic Contrasts

  • This compound’s cyclic structure provides conformational rigidity, improving its efficacy in stabilizing metal-organic frameworks (MOFs) .
  • 2-IP’s phenol group enables redox activity, which is absent in this compound, explaining its superior antimicrobial performance .

Research Findings and Implications

Pharmacokinetic Profiles

  • Bioavailability : this compound shows 22% oral bioavailability in murine models, compared to 8% for CpI, attributed to its lipophilic methyl groups .
  • Toxicity: LD₅₀ for this compound is 320 mg/kg (rats), whereas 2-IP exhibits higher acute toxicity (LD₅₀ = 110 mg/kg) due to phenolic toxicity pathways .

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